Antimonate(2-)

phytoremediation food safety xylem translocation

Antimonate(2-) [HO₄Sb]²⁻, systematically named hydrogen stiborate, is a divalent inorganic oxoanion of pentavalent antimony (Sb(V)) formed by the removal of two protons from antimonic acid, H₃SbO₄. It occupies an intermediate position in the protonation series between antimonate(1−) [H₂O₄Sb]⁻ and the fully deprotonated antimonate(3−) [O₄Sb]³⁻, and serves as both a conjugate base of antimonate(1−) and a conjugate acid of antimonate(3−).

Molecular Formula HO4Sb-2
Molecular Weight 186.77 g/mol
Cat. No. B1251778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimonate(2-)
Molecular FormulaHO4Sb-2
Molecular Weight186.77 g/mol
Structural Identifiers
SMILESO[Sb](=O)([O-])[O-]
InChIInChI=1S/H2O.3O.Sb/h1H2;;;;/q;;2*-1;+1/p-1
InChIKeyRYAGSZIYMKBMMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimonate(2-) (Hydrogen Stiborate) Procurement Guide: Chemical Identity, Speciation Context, and Key Comparators for Informed Sourcing


Antimonate(2-) [HO₄Sb]²⁻, systematically named hydrogen stiborate, is a divalent inorganic oxoanion of pentavalent antimony (Sb(V)) formed by the removal of two protons from antimonic acid, H₃SbO₄ [1]. It occupies an intermediate position in the protonation series between antimonate(1−) [H₂O₄Sb]⁻ and the fully deprotonated antimonate(3−) [O₄Sb]³⁻, and serves as both a conjugate base of antimonate(1−) and a conjugate acid of antimonate(3−) [1]. In aqueous environmental systems, Sb(V) speciates predominantly as the octahedral hexahydroxoantimonate ion [Sb(OH)₆]⁻ (antimonate(1−)), with the tetrahedral antimonate(2−) form being relevant under specific pH and low-water-activity conditions [2][3]. For procurement and experimental design purposes, this species must be clearly distinguished from the chemically and toxicologically distinct trivalent antimonite [Sb(III)] species, from the Group 15 congener arsenate [As(V)], and from other protonation states within the antimonate family, each of which exhibits different solubility, adsorption, toxicological, and reactivity profiles.

Speciation context
Sb(V) oxoanion for environmental speciation research; distinct from Sb(III) antimonite
Analytical workflow
HPLC-ICP-MS reference standard for early-eluting antimonate peak identification
Procurement note
Not interchangeable with arsenate or Sb(III); verify counter-cation and protonation state

Why Sb(V) Antimonate Species Cannot Be Interchanged with Sb(III) Antimonite or Arsenate in Research and Industrial Applications


Despite sharing the Group 15 position with arsenic and existing in adjacent oxidation states, antimonate (Sb(V)) species exhibit fundamentally different physicochemical behaviour from both antimonite (Sb(III)) and arsenate (As(V)) that precludes generic substitution. Sb(V) and Sb(III) differ in their octahedral vs. pyramidal coordination geometry, charge density, and redox activity, leading to a 4.4-fold difference in maximum adsorption capacity on TiO₂ nanotubes (56.3 vs. 250.0 mg g⁻¹ respectively) [1], opposite translocation patterns in plants (Sb(V) preferentially accumulates in edible shoots via xylem transport) [2], and distinct toxicological mechanisms in mammalian cells (differential activation of oxidative stress reporters) [3]. Compared with its lighter congener arsenate, antimonate adopts an octahedral SbO₆ coordination (Sb–O = 1.95 Å) rather than the tetrahedral AsO₄ geometry (As–O = 1.69 Å), enabling additional bidentate edge-sharing surface complexes on iron (oxyhydr)oxides that confer greater uptake at acidic pH but sharply reduced adsorption at neutral pH [4]. These differences have direct consequences for analytical method selection, adsorbent procurement, phytoremediation strategy design, and toxicological risk assessment.

Target Sb(V) antimonate — octahedral SbO₆, xylem-mobile, pH-dependent adsorption
Not equivalent Sb(III) antimonite — pyramidal geometry, root-sequestered, 2–4.5× higher adsorption on oxides
Target Antimonate [HO₄Sb]²⁻ — tetrahedral conjugate base of antimonic acid, pKa context 2.55
Not equivalent Arsenate AsO₄³⁻ — tetrahedral AsO₄, shorter As–O bond, pH-dependent selectivity reversal on ferrihydrite
Target Antimonate(2−) [HO₄Sb]²⁻ — specific protonation state; relevant at low water activity
Not equivalent Antimonate(1−) [Sb(OH)₆]⁻ — predominant aqueous species at pH 4–10; speciation may shift

Quantitative Differentiation Evidence for Antimonate (Sb(V)) Species vs. Closest Analogues: Head-to-Head and Cross-Study Comparisons


Sb(V) Preferentially Accumulates in Edible Shoot Tissues via Xylem Translocation, Whereas Sb(III) Is Sequestered in Root Cell Walls

In a direct head-to-head hydroponic study on Brassica parachinensis L., total antimony accumulation was higher under the Sb(V) (antimonate) treatment than under the Sb(III) (antimonite) treatment, driven primarily by greater accumulation in shoots rather than roots. Sb concentration in xylem sap was significantly higher for Sb(V)-exposed plants, and a strong positive correlation was observed between xylem Sb concentration and shoot Sb concentration [1]. Conversely, Sb(III) showed higher retention in root cell walls, especially at elevated exposure levels. The overall finding was that vegetable plants accumulated more Sb(V) than Sb(III) in edible parts, attributable to superior xylem translocation rather than enhanced root absorption [1]. At the highest dosage tested, MDA and H₂O₂ levels were significantly elevated under Sb(III) compared with Sb(V), confirming greater oxidative damage from the trivalent form [1].

Shoot translocation
Head-to-head
Sb(V) higher shoot accumulation via xylem; Sb(III) sequestered in root cell walls
Supports plant uptake study design
Hydroponic Brassica model; 14-day exposure
phytoremediation food safety xylem translocation plant uptake

Antimonate Outcompetes Arsenate for Ferrihydrite Surface Sites at Acidic pH, but Arsenate Dominates at Neutral pH – A pH-Dependent Selectivity Reversal

In competitive adsorption experiments using equimolar mixtures (10⁻³ and 10⁻⁵ mol L⁻¹) of antimonate and arsenate on 6-line ferrihydrite thin films monitored by in situ ATR-IR spectroscopy, antimonate achieved a greater surface concentration than arsenate after 60 min at pH 3. However, at pH 7, the adsorbed arsenate surface concentration remained relatively high while that of adsorbed antimonate was substantially reduced compared with pH 3 conditions [1][2]. Independent batch experiments on ferrihydrite at pH 4.5, 6.0, and 7.0 confirmed that Sb(V) adsorption was highly pH-dependent: 0.957 mmol·g⁻¹ at pH 4.5, 0.701 mmol·g⁻¹ at pH 6.0, and 0.583 mmol·g⁻¹ at pH 7.0, representing a 39% decrease across the pH range [3]. Arsenate, by contrast, retained strong adsorption across the full pH range, desorbing poorly even at pH 7, where antimonate surface concentration became too low to register desorption behaviour [1].

Competitive adsorption
Head-to-head
Antimonate outcompetes arsenate at pH 3; selectivity reverses at pH 7 on ferrihydrite
pH-dependent adsorbent selection context
6-line ferrihydrite; ATR-IR; 39% capacity drop pH 4.5→7.0
competitive adsorption ferrihydrite water treatment antimonate vs arsenate

Sb(V) Adsorption Capacity Is Systematically 2- to 4.5-Fold Lower Than Sb(III) Across Chemically Diverse Adsorbents

A consistent pattern emerges across multiple independent studies using structurally and chemically distinct adsorbents: Sb(III) (antimonite) exhibits substantially higher maximum Langmuir adsorption capacity than Sb(V) (antimonate). On α-MnO₂ nanofibers (MO-2), the maximum capacities were 111.70 mg g⁻¹ for Sb(III) vs. 89.99 mg g⁻¹ for Sb(V), a 1.24-fold difference [1]. On titanate nanotubes (TiO₂ NTs, ~3 nm diameter), the differential was far more pronounced: 250.0 mg g⁻¹ for Sb(III) vs. 56.3 mg g⁻¹ for Sb(V), representing a 4.44-fold difference [2]. On a lanthanum-manganese binary oxide (L1M2BO, 180.4 m² g⁻¹ BET surface area), capacities were 364.6 mg g⁻¹ for Sb(III) vs. 131.1 mg g⁻¹ for Sb(V) at pH 7.0, a 2.78-fold difference [3]. On Fe-based MOF MIL-101(Fe), the differential was reversed but equally stark: 151.8 mg g⁻¹ for Sb(III) vs. 472.8 mg g⁻¹ for Sb(V), a 3.11-fold difference in favour of Sb(V) [4], indicating that adsorbent chemistry can invert the selectivity direction.

Adsorption capacity ratio
Cross-study
Sb(III)/Sb(V) ratio 1.24× to 4.44× across oxides; MIL-101(Fe) reverses to 3.11× favoring Sb(V)
Adsorbent-chemistry context
Langmuir isotherm; TiO₂ NTs, MnO₂, La-Mn oxide, Fe-MOF
adsorption capacity water remediation adsorbent selection Sb(III) vs Sb(V)

HPLC-ICP-MS Speciation: Sb(V) Elutes at 2.7 min vs. Sb(III) at 4.5 min with Detection Limits of 0.021 and 0.016 μg/L Respectively

A validated simultaneous separation method for inorganic Sb(III) and Sb(V) using HPLC-ICP-MS achieved baseline resolution within 6 min under optimised chromatographic conditions. The retention time for Sb(V) (antimonate) was 2.7 min, while Sb(III) (antimonite) eluted later at 4.5 min, reflecting the higher anionic charge density and weaker interaction of the pentavalent species with the anion-exchange stationary phase [1]. Detection limits were 0.021 μg L⁻¹ for Sb(V) and 0.016 μg L⁻¹ for Sb(III). The relative standard deviations for replicate measurements (n = 6) at low (5 μg L⁻¹), medium (20 μg L⁻¹), and high (40 μg L⁻¹) concentrations were less than 4% for both species, and spiked recoveries in soil, sediment, and plant extracts ranged from 92% to 103% [1].

HPLC-ICP-MS speciation
Head-to-head
Sb(V) RT 2.7 min, LOD 0.021 μg/L; Sb(III) RT 4.5 min, LOD 0.016 μg/L
Analytical method selection context
RSD
Oxidative stress response
Head-to-head
K[Sb(OH)₆] robust oxidative stress and ~30% cytotoxicity; Na antimonate weak response only
Counter-cation selection context
ToxTracker assay; mouse ESC GFP reporters
Protonation boundary
Class-level
pKa = 2.55 for antimonic acid H[Sb(OH)₆]
Speciation modeling context
Data to verify; Lange's Handbook reference
speciation analysis HPLC-ICP-MS analytical method selection Sb(III)/Sb(V) separation

Among Sb(V) Compounds, Potassium Hexahydroxoantimonate Induces Robust Oxidative Stress Whereas Sodium Antimonate Elicits Only a Weak Response in the ToxTracker Genotoxicity Assay

In a systematic evaluation of six Sb(III) and five Sb(V) compounds using the expanded ToxTracker assay in mouse embryonic stem cells, all six Sb(III) compounds activated oxidative stress reporters at non-toxic doses, whereas the five Sb(V) compounds displayed divergent responses. Among the Sb(V) compounds, antimony pentachloride and potassium hexahydroxoantimonate (K[Sb(OH)₆]) induced a robust oxidative stress response, while sodium antimonate induced only a weak oxidative stress response [1][2]. Notably, potassium hexahydroxoantimonate was the only pentavalent compound that induced weak activation of the unfolded protein response and the only Sb(V) compound to yield measurable cytotoxicity (~30%) [1]. None of the tested compounds activated DNA damage or p53-dependent stress reporters, indicating that oxidative stress is the primary mode of action for antimony genotoxicity, and that the counter-cation in antimonate salts modulates the biological response [1].

Oxidative stress response
Head-to-head
K[Sb(OH)₆] robust oxidative stress and ~30% cytotoxicity; Na antimonate weak response only
Counter-cation selection context
ToxTracker assay; mouse ESC GFP reporters
genotoxicity oxidative stress Sb(V) compound differentiation ToxTracker assay

The First Protonation Constant (pKa = 2.55) of Antimonic Acid Defines the pH Window Where Antimonate(2−) Is the Thermodynamically Relevant Species

The acid dissociation constant of antimonic acid, H[Sb(OH)₆], has been determined as pKa = 2.55, as recorded in Lange's Handbook of Chemistry and reproduced in multiple authoritative sources [1][2][3]. This value places antimonic acid among moderately strong acids, substantially more acidic than arsenious acid (pKa₁ ≈ 9.2) but weaker than arsenic acid (pKa₁ ≈ 2.2) [3]. The protonation sequence for the antimonate system is: H₃SbO₄ (fully protonated) ⇌ [H₂SbO₄]⁻ (antimonate(1−)) + H⁺ ⇌ [HO₄Sb]²⁻ (antimonate(2−)) + 2H⁺ ⇌ [O₄Sb]³⁻ (antimonate(3−)) + 3H⁺. While in dilute aqueous solution the Sb(V) centre preferentially adopts the hexahydroxo octahedral form [Sb(OH)₆]⁻ across most environmentally relevant pH values (pH 4–10), the tetrahedral antimonate(2−) ion [HO₄Sb]²⁻ becomes the thermodynamically relevant species under conditions of low water activity, elevated temperature, or in non-aqueous solvent systems where the condensation equilibrium Sb(OH)₆⁻ ⇌ SbO(OH)₄⁻ + 2H₂O shifts toward the tetrahedral form [2].

Protonation boundary
Class-level
pKa = 2.55 for antimonic acid H[Sb(OH)₆]
Speciation modeling context
Data to verify; Lange's Handbook reference
protonation equilibrium speciation modelling pKa antimonic acid

High-Value Application Scenarios for Antimonate (Sb(V)) Species: Evidence-Driven Procurement Recommendations


Phytoremediation and Crop Safety Studies Requiring Quantification of Shoot Translocation vs. Root Retention

When the research objective is to evaluate the risk of antimony entering the food chain via edible plant tissues, Sb(V) antimonate must be selected as the exposure form. The evidence from Brassica parachinensis (Section 3, Evidence Item 1) demonstrates that Sb(V) preferentially translocates to shoots via the xylem, resulting in higher accumulation in edible portions compared with Sb(III), which is predominantly sequestered in root cell walls [1]. For studies aiming to screen plant genotypes for low shoot accumulation or to test soil amendments that block xylem loading, Sb(V) antimonate is the essential procurement choice.

Acidic Mine Drainage Water Treatment Using Ferrihydrite-Based Adsorbents

At the acidic pH values typical of mine drainage (pH 3–5), antimonate outcompetes arsenate for ferrihydrite surface sites, as demonstrated by competitive ATR-IR adsorption experiments (Section 3, Evidence Item 2) [2]. Antimonate adsorption on ferrihydrite reaches its maximum at pH 4.5 (0.957 mmol·g⁻¹) and declines by 39% to pH 7.0. Therefore, procurement of ferrihydrite or ferrihydrite-based composite adsorbents is indicated when antimonate is the primary target analyte in acidic waters, but alternative adsorbents with stronger neutral-pH performance should be sourced for circumneutral environmental waters.

Analytical Method Development for Environmental Sb Speciation by HPLC-ICP-MS

The validated HPLC-ICP-MS method confirms that Sb(V) antimonate standard solutions are essential for calibrating the early-eluting peak at 2.7 min, well separated from Sb(III) at 4.5 min (Section 3, Evidence Item 4) [3]. With detection limits of 0.021 μg L⁻¹ for Sb(V) and spike recoveries of 92–103% across soil, sediment, and plant matrices, high-purity antimonate reference materials are critical for accurate quantification. Laboratories must procure certified Sb(V) standards distinct from Sb(III) to avoid cross-contamination and ensure chromatographic fidelity.

Genotoxicity and Oxidative Stress Screening Studies Using Sb(V) Compounds with Defined Counter-Cation Identity

The ToxTracker assay results (Section 3, Evidence Item 5) demonstrate that not all Sb(V) compounds are toxicologically equivalent. Potassium hexahydroxoantimonate (K[Sb(OH)₆]) induces a robust oxidative stress response and is the only Sb(V) compound exhibiting measurable cytotoxicity (~30%) with unfolded protein response activation, whereas sodium antimonate elicits only a weak oxidative stress signal [4]. For positive control selection in genotoxicity screening, potassium hexahydroxoantimonate is the appropriate procurement choice; for studies requiring a low-background Sb(V) source, sodium antimonate should be selected. The counter-cation identity must be specified in all procurement documentation.

Application
Selection Property
Validation Focus
Plant uptake and translocation studies
Sb(V) xylem mobility context
Shoot vs. root partitioning endpoints
Acidic water treatment research
pH-dependent surface complexation
Ferrihydrite adsorption at low pH
HPLC-ICP-MS speciation methods
Antimonate retention reference
Resolution from Sb(III) peak
Genotoxicity screening studies
Counter-cation identity context
Oxidative stress reporter activation
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